An In-Depth Technical Guide to 1-Acetyl-3,3-dimethylindolin-2-one: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 1-Acetyl-3,3-dimethylindolin-2-one: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
The indolin-2-one, or oxindole, scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. This guide provides a comprehensive technical overview of a specific derivative, 1-Acetyl-3,3-dimethylindolin-2-one. We will delve into its unique structural characteristics, physicochemical properties, a robust and reproducible synthetic protocol, and its potential utility as a building block in drug discovery. The strategic placement of gem-dimethyl groups at the C3 position and an acetyl group at the N1 position imparts distinct chemical properties that block common reactivity pathways of the oxindole ring, thereby creating a stable, functionalizable core for library synthesis and lead optimization efforts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
The Oxindole Core: A Foundation of Therapeutic Innovation
The oxindole skeleton is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This has led to its successful application in the development of inhibitors for various enzyme families, most notably protein kinases. The N-acetylation and C3-disubstitution of this core, as seen in 1-Acetyl-3,3-dimethylindolin-2-one, are key modifications. The N-acetyl group modulates the electronic properties of the aromatic ring and can act as a synthetic handle or a protecting group. The gem-dimethyl substitution at the C3 position, a common site for metabolic oxidation or further reaction, provides steric hindrance and metabolic stability, a desirable trait in drug design.
Physicochemical & Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. While specific experimental data for 1-Acetyl-3,3-dimethylindolin-2-one is not extensively published, we can infer its properties from its constituent parts and related analogs, such as 3,3-dimethylindolin-2-one[1][2] and 1-acetylindoline[3].
Chemical Identity
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IUPAC Name: 1-acetyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
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Molecular Formula: C₁₂H₁₃NO₂
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Molecular Weight: 203.24 g/mol
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CAS Number: While a specific CAS number for this exact molecule is not found in primary databases, the core precursor, 3,3-Dimethylindolin-2-one, is registered under CAS 19155-24-9[1].
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Canonical SMILES: CC1(C2=CC=CC=C2N(C1=O)C(=O)C)C
Tabulated Properties
| Property | Value / Description | Source / Rationale |
| Appearance | Predicted: White to off-white crystalline solid. | Based on related compounds like 1-acetyl-3,3-dimethylindoline which is a solid[4]. |
| Melting Point | Predicted: > 100 °C. | The parent compound 3,3-dimethylindolin-2-one melts at 178-179 °C[1]. N-acetylation may lower the melting point by disrupting intermolecular hydrogen bonding, but it is expected to remain a high-melting solid. |
| Solubility | Predicted: Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); sparingly soluble in water. | The addition of the acetyl and dimethyl groups increases lipophilicity compared to the parent oxindole. Similar compounds show good solubility in organic solvents[4]. |
| Stability | Predicted: Stable under standard laboratory conditions. | The C3 position is sterically blocked, preventing common aldol-type reactions. The N-acetyl group is a stable amide bond but can be cleaved under strong acidic or basic conditions. |
Predicted Spectroscopic Signature
A key aspect of chemical synthesis is the verification of the final product. Based on the structure of 1-Acetyl-3,3-dimethylindolin-2-one, the following spectroscopic characteristics are anticipated:
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¹H NMR:
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A sharp singlet integrating to 6 protons for the two magnetically equivalent methyl groups at the C3 position (approx. δ 1.3-1.5 ppm).
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A sharp singlet integrating to 3 protons for the acetyl methyl group (approx. δ 2.5-2.7 ppm).
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A series of multiplets in the aromatic region (approx. δ 7.2-8.0 ppm) corresponding to the four protons on the benzene ring.
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¹³C NMR:
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Signals for the two C3-methyl carbons (approx. δ 25 ppm).
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A signal for the acetyl methyl carbon (approx. δ 27 ppm).
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A signal for the quaternary C3 carbon (approx. δ 45 ppm).
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Multiple signals in the aromatic region (approx. δ 115-145 ppm).
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A signal for the lactam carbonyl (C2) (approx. δ 175-180 ppm).
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A signal for the acetyl carbonyl (approx. δ 170 ppm).
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Infrared (IR) Spectroscopy:
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Two distinct and strong carbonyl (C=O) stretching bands. One for the N-acetyl amide group (approx. 1690-1710 cm⁻¹) and one for the C2-lactam carbonyl (approx. 1720-1740 cm⁻¹).
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C-H stretching bands for aromatic and aliphatic protons.
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Mass Spectrometry (MS):
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A molecular ion peak (M⁺) at m/z = 203.09, corresponding to the molecular formula C₁₂H₁₃NO₂.
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Synthesis and Purification
The most direct and efficient synthesis of 1-Acetyl-3,3-dimethylindolin-2-one is the N-acetylation of the commercially available precursor, 3,3-dimethylindolin-2-one. This is a standard transformation that is typically high-yielding and straightforward to perform.
Synthetic Rationale
The nitrogen atom of the indolin-2-one is part of a lactam, and while it is less nucleophilic than a free amine, it is readily acylated under appropriate conditions. The choice of acetylating agent (acetic anhydride or acetyl chloride) and base is critical. Acetic anhydride is often preferred for its lower cost and easier handling, while acetyl chloride is more reactive. A non-nucleophilic organic base like triethylamine or pyridine is used to scavenge the acid byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent choice as it is inert and dissolves the starting material and reagents well.
Detailed Experimental Protocol
Objective: To synthesize 1-Acetyl-3,3-dimethylindolin-2-one from 3,3-dimethylindolin-2-one.
Materials:
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3,3-Dimethylindolin-2-one (1.0 eq)
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Acetic Anhydride (1.5 eq)
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Triethylamine (2.0 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,3-dimethylindolin-2-one (1.0 eq).
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Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
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Cool the solution to 0 °C using an ice-water bath.
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Add triethylamine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.5 eq).
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Acetyl-3,3-dimethylindolin-2-one as a pure solid.
Synthesis Workflow
Caption: Workflow for the N-acetylation of 3,3-dimethylindolin-2-one.
Chemical Reactivity and Applications in Drug Discovery
The true value of 1-Acetyl-3,3-dimethylindolin-2-one lies in its predictable reactivity and its potential as a core structure for generating novel chemical entities.
Structurally-Defined Reactivity
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Blocked C3 Position: Unlike many oxindoles, the C3 position is unreactive to condensation reactions (e.g., Knoevenagel) or enolate chemistry due to the gem-dimethyl groups. This structural feature provides a stable anchor point, directing further functionalization to other parts of the molecule.
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Aromatic Ring Chemistry: The N-acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). However, functionalization can still be achieved under more forcing conditions or through modern cross-coupling methodologies.
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N-Acetyl Group as a Handle: The acetyl group can be removed via hydrolysis (acidic or basic) to reveal the parent secondary lactam, allowing for diversification at the N1 position with different alkyl or aryl groups.
Utility as a Medicinal Chemistry Building Block
1-Acetyl-3,3-dimethylindolin-2-one is an ideal scaffold for building focused chemical libraries. The gem-dimethyl motif provides a source of lipophilicity and a defined steric profile, which can be exploited to achieve selective binding to a protein target. The aromatic ring serves as a vector for introducing a wide array of substituents to probe the solvent-exposed regions or deeper pockets of an enzyme's active site.
For example, this core could be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a handle, such as a bromine or triflate, is first installed on the aromatic ring. This allows for the rapid generation of diverse analogs with tailored pharmacological properties.
Hypothetical Application in Kinase Inhibition
Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site by forming key hydrogen bonds. The oxindole scaffold is a well-established kinase hinge-binder. A hypothetical inhibitor based on our core could interfere with downstream signaling pathways critical for cell proliferation and survival.
Caption: A generic kinase signaling pathway inhibited by an oxindole-based drug.
Conclusion
1-Acetyl-3,3-dimethylindolin-2-one is a synthetically accessible and chemically robust building block poised for application in modern drug discovery. Its unique substitution pattern—combining the privileged oxindole core with a metabolically stable and sterically defined C3-gem-dimethyl group—makes it an attractive starting point for the synthesis of novel, drug-like molecules. By leveraging the principles of medicinal chemistry to guide the functionalization of its aromatic ring, researchers can rapidly generate libraries of compounds for screening against a wide range of therapeutic targets. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this valuable chemical tool.
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